molecular formula C9H9ClN4O2 B13037600 7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13037600
M. Wt: 240.64 g/mol
InChI Key: XXRQTACFYGOISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide, to form the pyrazolo[4,3-d]pyrimidine core.

    Isopropylation: The isopropyl group is introduced at the 5-position through an alkylation reaction using isopropyl bromide or a similar reagent.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the chlorine atom, resulting in the formation of dechlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable lead compound for the development of targeted therapies in cancer treatment.

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

7-chloro-5-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C9H9ClN4O2/c1-3(2)8-11-4-5(7(10)12-8)13-14-6(4)9(15)16/h3H,1-2H3,(H,13,14)(H,15,16)

InChI Key

XXRQTACFYGOISC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.